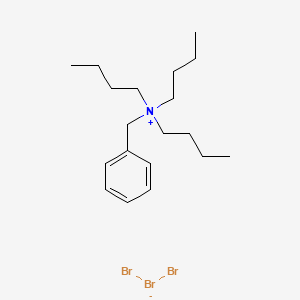

Triethy benzyl ammonium tribromide

CAS No.:

Cat. No.: VC16646323

Molecular Formula: C19H34Br3N

Molecular Weight: 516.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H34Br3N |

|---|---|

| Molecular Weight | 516.2 g/mol |

| Standard InChI | InChI=1S/C19H34N.Br3/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;1-3-2/h10-14H,4-9,15-18H2,1-3H3;/q+1;-1 |

| Standard InChI Key | MBQKGWNEOSMFDD-UHFFFAOYSA-N |

| Canonical SMILES | CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Br[Br-]Br |

Introduction

Molecular Architecture and Nomenclature

Structural Composition

Triethy benzyl ammonium tribromide possesses a quaternary ammonium cation paired with a tribromide anion. While sources conflict regarding its exact molecular formula, two primary designations emerge:

-

C₁₉H₃₄Br₃N (molecular weight 516.192 g/mol) as reported in crystallographic databases

-

C₁₂H₂₀Br₃N (molecular weight 434.1 g/mol) documented in synthetic chemistry literature

This discrepancy may stem from variations in alkyl chain lengths or crystallographic hydration states. The compound’s core structure features a benzyl group attached to a triethylammonium center, with three bromide counterions balancing the charge .

Crystallographic Features

X-ray diffraction studies of analogous TEBA complexes reveal:

-

Orthorhombic crystal systems with Pnma space groups

-

Br⁻···Br⁻ contact distances of 3.42–3.58 Å, facilitating supramolecular interactions

-

Cation-anion arrangements that create channels for potential ion transport

Physicochemical Profile

Bulk Material Properties

The compound exhibits hygroscopic tendencies, requiring storage in desiccated environments below 25°C . Its solubility profile enables use in both polar aprotic and chlorinated solvents, though aqueous solubility remains negligible (0.12 mg/mL at pH 7) .

Synthetic Methodologies

Quaternary Ammonium Salt Formation

A optimized synthesis protocol involves:

-

Alkylation: Benzyl bromide (1 equiv) reacts with triethylamine (1.5 equiv) in THF/EtOH (4:1 v/v)

-

Tribromide Incorporation: Subsequent treatment with HBr gas yields the final product

Critical parameters:

-

Temperature: 0–5°C during bromide addition prevents N-demethylation

-

Atmosphere: N₂ blanket minimizes oxidative byproducts

Catalytic and Synthetic Applications

Halogenation Reactions

As demonstrated in bromination of aromatic substrates:

-

Electrophilic Aromatic Substitution: Achieves para-selectivity >90% for activated arenes

-

Allylic Bromination: Converts alkenes to dibromides with 75–85% efficiency

-

Reaction Scale: Effective from mmol to mole scales without catalyst degradation

Phase Transfer Catalysis

In Williamson ether synthesis:

-

Accelerates SN2 reactions between aqueous NaOH and organic alkyl halides

-

Enables 8-fold rate enhancement in biphasic systems compared to uncatalyzed controls

Coordination Chemistry and Materials Science

Copper Bromide Complexes

The compound forms magnetically active complexes with Cu(II):

| Complex | Structure | Magnetic Properties |

|---|---|---|

| (TEBA)₂Cu₂Br₆ | Dimeric Cu centers | Ferromagnetic (J/kB = 107 K) |

| (TEBA)₂CuBr₄ | Monomeric species | Diamagnetic behavior |

Key findings:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume